N-Boc-苯并三唑

描述

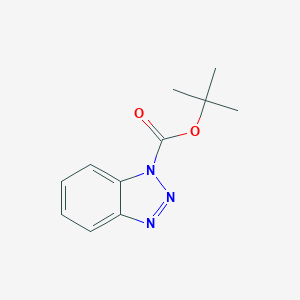

N-Boc-Benzotriazole is a derivative of benzotriazole, where the benzotriazole moiety is protected by a tert-butoxycarbonyl (Boc) group. This compound is widely used in organic synthesis due to its stability and versatility. The Boc group serves as a protecting group for amines, making N-Boc-Benzotriazole a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.

科学研究应用

Synthesis and Reactivity

N-Boc-benzotriazole can be synthesized through several methods, including the reaction of benzotriazole with Boc anhydride. Its reactivity allows it to participate in nucleophilic substitution reactions, particularly with amines and carboxylic acids. The compound serves as an acylating agent, providing a stable alternative to traditional acid chlorides.

Table 1: Comparison of Acylating Agents

| Property | N-Boc-Benzotriazole | Acid Chlorides |

|---|---|---|

| Stability | High | Low |

| Reactivity | Moderate | High |

| Side Reactions | Minimal | Common |

| Use in Synthesis | Versatile | Limited |

Peptide Synthesis

One of the primary applications of N-Boc-benzotriazole is in peptide synthesis. It acts as an acylating agent for amino acids, facilitating the formation of peptide bonds without significant side reactions. For instance, studies have shown that N-Boc-benzotriazole can efficiently couple with amino acids to form peptides with high yields and purity .

Case Study: Synthesis of Taurine-Containing Peptides

- Researchers utilized N-Boc-benzotriazole for the acylation of taurine derivatives, achieving efficient peptide synthesis under mild conditions. This method demonstrated the utility of benzotriazole derivatives in constructing complex peptide structures .

Medicinal Chemistry

N-Boc-benzotriazole has been employed in the development of various bioactive compounds. Its ability to protect functional groups during synthesis allows for the construction of complex pharmacophores.

Case Study: Synthesis of Benzodiazepine Derivatives

- A recent study highlighted the use of N-Boc-benzotriazole in synthesizing benzodiazepine derivatives from amino acids and benzophenone derivatives. The reaction conditions were optimized to yield significant amounts of the desired products while maintaining the integrity of sensitive functional groups .

Antibacterial Applications

Recent research has explored the antibacterial potential of compounds derived from N-Boc-benzotriazole. These studies indicate that benzothiazole derivatives synthesized using N-Boc-benzotriazole exhibit significant antibacterial activity against various pathogens.

Case Study: Antibacterial Activity Assessment

- Compounds synthesized from N-Boc-benzotriazole displayed potent inhibition against Enterococcus faecalis and Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Fluorescent Properties

N-Boc-benzotriazole derivatives have also been investigated for their fluorescent properties, making them suitable for applications in bioimaging and sensing technologies.

Case Study: Development of Fluorescent Probes

作用机制

Target of Action

N-Boc-Benzotriazole is primarily used as a synthetic auxiliary in the field of organic chemistry . It is particularly useful in the synthesis of peptides and peptide conjugates . The primary targets of N-Boc-Benzotriazole are the carboxylic acid derivatives of amino acids and other compounds frequently used in drug discovery .

Mode of Action

N-Boc-Benzotriazole acts as an acylating agent . It reacts with different types of amines to produce amides . This property has been used in stepwise and fragment peptide synthesis to give peptides and peptide conjugates . The reaction of carboxylic acid derivatives with benzotriazole in the presence of T3P_ yields the corresponding N-acyl-benzotriazoles .

Biochemical Pathways

The use of N-Boc-Benzotriazole in peptide synthesis impacts the biochemical pathways associated with peptide and protein formation . It allows for the construction of peptides and peptide conjugates with good yields and purities on solid-phase or in solution . It also enables the synthesis of cyclic peptides, azapeptides, azidopeptides, aminoxypeptides, oxyazapeptides, depsipeptides, and isopeptides .

Pharmacokinetics

Its use in the synthesis of peptides and peptide conjugates may influence the adme (absorption, distribution, metabolism, and excretion) properties of these compounds .

Result of Action

The result of N-Boc-Benzotriazole’s action is the formation of a variety of peptide structures, including cyclic peptides, azapeptides, azidopeptides, aminoxypeptides, oxyazapeptides, depsipeptides, and isopeptides . These peptide structures can be used in the development of new pharmaceutical lead structures .

Action Environment

The action of N-Boc-Benzotriazole can be influenced by environmental factors such as temperature, pH, and the presence of other reagents . For example, the reaction of carboxylic acid derivatives with benzotriazole to form N-acyl-benzotriazoles requires the presence of T3P_ . Additionally, the stability of N-Boc-Benzotriazole and its derivatives can be affected by light exposure .

准备方法

Synthetic Routes and Reaction Conditions: N-Boc-Benzotriazole can be synthesized through the reaction of benzotriazole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields N-Boc-Benzotriazole as a white crystalline solid.

Industrial Production Methods: On an industrial scale, the synthesis of N-Boc-Benzotriazole follows similar principles but may involve optimized reaction conditions and the use of continuous flow reactors to enhance efficiency and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to ensure high purity and consistency of the final product.

化学反应分析

Types of Reactions: N-Boc-Benzotriazole undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the benzotriazole moiety.

Coupling Reactions: N-Boc-Benzotriazole can participate in coupling reactions with amines to form amides, which are useful intermediates in peptide synthesis.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, yielding benzotriazole.

Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in amide bond formation.

Major Products:

Deprotected Benzotriazole: Obtained after Boc group removal.

Amides: Formed through coupling reactions with amines.

相似化合物的比较

N-Fmoc-Benzotriazole: Another protecting group derivative, where the benzotriazole is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.

N-Cbz-Benzotriazole: A derivative with a benzyloxycarbonyl (Cbz) protecting group.

Uniqueness: N-Boc-Benzotriazole is unique due to the stability and ease of removal of the Boc group under mild acidic conditions. This makes it particularly useful in multi-step synthetic processes where selective deprotection is required. Compared to N-Fmoc-Benzotriazole and N-Cbz-Benzotriazole, N-Boc-Benzotriazole offers a balance of stability and reactivity, making it a versatile tool in organic synthesis.

生物活性

N-Boc-benzotriazole is a derivative of benzotriazole that has garnered attention for its diverse biological activities. This compound, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, exhibits significant potential in medicinal chemistry, particularly in antimicrobial, antiviral, and anticancer applications. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

N-Boc-benzotriazole has the chemical formula CHNO and is identified by the PubChem CID 3713879. Its structure includes a benzotriazole moiety, which is known for its pharmacological versatility due to its ability to interact with various biological targets .

Antimicrobial Activity

Benzotriazole derivatives, including N-Boc-benzotriazole, have demonstrated notable antimicrobial properties. Several studies have reported their effectiveness against a range of pathogens:

- Gram-positive and Gram-negative Bacteria : Research indicated that certain benzotriazole derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus (both MRSA and MSSA), with minimal inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL .

- Protozoan Infections : Compounds similar to N-Boc-benzotriazole have shown effectiveness against protozoan parasites like Trypanosoma cruzi, where derivatives displayed dose-dependent growth inhibition .

| Pathogen | Activity | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus (MRSA) | Significant antibacterial activity | 12.5 - 25 |

| Trypanosoma cruzi | Growth inhibition | 25 - 50 |

Antiviral Properties

N-Boc-benzotriazole has also been evaluated for its antiviral properties. Studies have shown that it may protect cells from viral infections:

- Coxsackievirus B5 : In vitro assays revealed that certain benzotriazole derivatives could protect cells from CVB5 infection without exhibiting cytotoxicity. The mechanism involves interference with the early stages of viral attachment .

- HCV Inhibition : Some benzotriazole derivatives have been shown to selectively inhibit Hepatitis C virus helicase activity, suggesting potential as therapeutic agents for viral infections .

Anticancer Activity

The anticancer potential of N-Boc-benzotriazole has been explored in various contexts:

- Hepatocarcinoma Proliferation : Certain benzotriazole derivatives have demonstrated the ability to inhibit the proliferation of hepatocarcinoma cells, indicating their potential as anticancer agents .

- Mechanism of Action : The compounds may exert their effects through multiple pathways, including apoptosis induction in cancer cells, although specific mechanisms related to N-Boc-benzotriazole require further investigation.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study synthesized a series of benzotriazole derivatives and tested them against various bacterial strains. The results indicated that modifications on the benzotriazole ring significantly affected antimicrobial potency.

- Antiviral Activity Against Enteroviruses : Research focused on the protective effects of specific benzotriazoles against enteroviruses showed promising results, with EC50 values indicating effective concentrations for preventing viral replication.

属性

IUPAC Name |

tert-butyl benzotriazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-9-7-5-4-6-8(9)12-13-14/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMQPTCDOIQMHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=CC=CC=C2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395399 | |

| Record name | N-Boc-Benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130384-98-4 | |

| Record name | N-Boc-Benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。